Relevance: MDMA shares significant structural similarities with N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea. Both compounds possess a 3,4-methylenedioxyphenyl moiety and a substituted ethylamine chain. The key structural difference lies in the presence of a urea group in N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea, replacing the methyl group attached to the nitrogen atom in MDMA. The structural similarities suggest that N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea might exhibit pharmacological effects similar to or distinct from those of MDMA, potentially involving interactions with monoamine transporters or receptors. []
3,4-Methylenedioxyamphetamine (MDA)
Relevance: MDA possesses structural similarities to both MDMA and N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea. The shared structural features include the 3,4-methylenedioxyphenyl moiety and the ethylamine chain. While MDMA has an N-methyl group and N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has a urea group, MDA lacks any substitution on the nitrogen atom of the ethylamine chain. This structural comparison highlights the potential for N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea to display a pharmacological profile distinct from both MDMA and MDA, potentially influenced by the urea group's interactions with biological targets. []
Relevance: MBDB shares structural features with N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea, particularly the 1,3-benzodioxol-5-yl group and the substituted ethylamine chain. The presence of an alpha-ethyl group in MBDB, as opposed to the alpha-methyl group in MDMA, is notable as it differentiates MBDB from classical hallucinogenic phenethylamines, as highlighted in the research. [, ] This structural difference may contribute to MBDB's distinct pharmacological profile compared to MDMA, and further suggests that the target compound, with its unique urea group, may also exhibit distinct activity.
Compound Description: (+)-MBDB, the alpha-ethyl homolog of MDMA, serves as a discriminative stimulus in studies investigating the behavioral effects of MDMA-like compounds. Research shows that rats trained to discriminate (+)-MBDB from saline generalize the cue to MDMA and its parent drug, 3,4-methylenedioxyamphetamine, indicating shared stimulus properties. []
Relevance: The use of (+)-MBDB as a discriminative stimulus to study MDMA-like behavioral activity is highly relevant in this context. Given the structural similarity between (+)-MBDB and N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea, particularly the shared 1,3-benzodioxol-5-yl group and substituted ethylamine chain, the research findings on (+)-MBDB provide valuable insights into the potential behavioral effects of the target compound. [] This suggests that N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea may also possess MDMA-like behavioral effects, though this would need to be confirmed through specific behavioral studies.
6-Fluoro-3,4-methylenedioxyamphetamine
Compound Description: This compound is a fluoro analogue of 3,4-methylenedioxyamphetamine, designed and synthesized as a potential tool for PET (Positron Emission Tomography) studies. The introduction of a fluorine atom enables the development of [18F]fluoroamphetamines for imaging studies. []
Relevance: While not directly investigated in the provided research, 6-fluoro-3,4-methylenedioxyamphetamine holds relevance due to its structural similarity to N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea. Both compounds share the core 3,4-methylenedioxyphenyl moiety and the substituted ethylamine chain. This shared scaffold suggests that insights gained from studying the pharmacokinetics, metabolism, and potential neurotoxic effects of fluoro-analogues like 6-fluoro-3,4-methylenedioxyamphetamine could be informative when investigating N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea. []
6. 5,6-methylenedioxy-2-aminoindan* Compound Description: This compound is a non-neurotoxic rigid analog of 3,4-methylenedioxyamphetamine. Studies have shown that it substitutes for MDMA in drug discrimination tests, suggesting it might possess MDMA-like behavioral effects. []* Relevance: Although not structurally identical to N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea, 5,6-methylenedioxy-2-aminoindan provides a valuable comparison as it represents a class of MDMA analogs with reduced neurotoxic potential. This highlights the importance of exploring structure-activity relationships within this class of compounds. Further research is needed to determine if the target compound, with its distinct urea group, also exhibits reduced neurotoxicity compared to MDMA. []
7. 5,6-methylenedioxy-2-methylminoindan* Compound Description: This compound is the N-methyl derivative of 5,6-methylenedioxy-2-aminoindan. Like its parent compound, it also substitutes for MDMA in drug discrimination tests, indicating potential entactogenic properties. []* Relevance: The inclusion of 5,6-methylenedioxy-2-methylminoindan emphasizes the impact of N-methylation on the pharmacological activity of this class of compounds. By comparing the activities of 5,6-methylenedioxy-2-aminoindan and 5,6-methylenedioxy-2-methylminoindan, researchers can gain insights into the role of the N-methyl group in MDMA-like effects. This comparison is relevant to N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea as it provides a framework for understanding how the urea group, which incorporates an N-methyl group, might influence the compound's interaction with biological targets and its overall pharmacological profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.